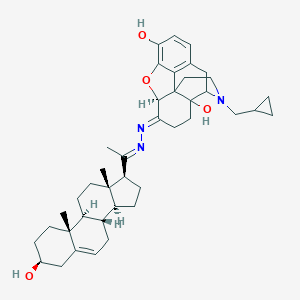
2,7-二甲氧基-3,6-双(甲硫基)-萘
描述
Synthesis Analysis
The synthesis of 2,7-dimethoxy-3,6-bis(methylthio)-naphthalene and its derivatives has been explored in several studies. For example, Pozharskii et al. (2003) synthesized "proton sponge" derivatives of naphthalene, including compounds with methylthio groups, and investigated their molecular structure and spectral characteristics (Pozharskii et al., 2003).
Molecular Structure Analysis
The molecular structure of these compounds often shows interactions between ortho-substituents and dimethylamino groups, influencing their basicity and coloration. For instance, the structure of bis(trimethylsilyl)benzohexathia[7]helicene, a related compound, was determined through single-crystal X-ray analysis, showing multiple short contacts including pi-pi, pi-S, and S-S interactions (Wang et al., 2010).
Chemical Reactions and Properties
These compounds exhibit interesting chemical behaviors, such as reversible redox behavior. Nakasuji et al. (1987) reported on the synthesis and physical properties of methylthio-substituted naphthalene cation radical salts, which demonstrated metallic conductivity in certain conditions (Nakasuji et al., 1987).
Physical Properties Analysis
The physical properties, such as conductivity and magnetic properties, have been a focus of study. Söderholm et al. (1990) discussed the crystal structure, conductivity, and magnetic properties of a related compound, highlighting its semiconducting nature with significant correlation effects (Söderholm et al., 1990).
Chemical Properties Analysis
Investigations into the chemical properties of these compounds have revealed insights into their basicity and reaction mechanisms. The study by Raab et al. (2002) on 1,8-bis(tetramethylguanidino)naphthalene, a similar compound, showed its high basicity and resistance to hydrolysis, which is indicative of the chemical robustness of these types of compounds (Raab et al., 2002).
科学研究应用
质子海绵:研究表明,2,3,6,7-四取代的 1,8-双(二甲氨基)萘由于质子海绵中的双支撑效应,表现出强平面化和碱性显着降低 (Marchenko 等,2022).
高碱性:研究表明,2,7-二甲氧基-1,8-双(二甲氨基)萘的高碱性主要归因于甲氧基之间的空间排斥减轻和有利的静电相互作用 (Guo & Salahub, 2001).
半导电和磁性:2,7-二甲氧基-3,6-双(甲硫基)萘-高氯酸盐的单斜阳离子自由基盐由于其独特的结构而表现出半导电性、高磁化率和反铁磁耦合 (Söderholm 等,1990).
聚合物材料:由 2,7-双(4-氨基苯氧基)萘和芳香二羧酸衍生的芳香聚酰胺可用于制备透明、柔韧且坚韧的薄膜,具有较高的玻璃化转变温度 (Yang & Chen, 1992).
光学性质:包括双(2-噻吩基)萘单体的双噻吩萘体系的合成、发射和光谱电化学研究表明,它们具有良好的吸收、发射和氧化还原性能 (Sankaran 等,2001).
分子堆积和氢键:2,7-二甲氧基-1,8-双(1-萘酰基)萘的晶体结构揭示了至关重要的 C-H...O=C 氢键,这些氢键在分子堆积和芳环取向中起着重要作用 (Okamoto 等,2015).
有机半导体性质:有机半导体 2,7-二甲氧基-3,6-双(甲硫基)萘-高氯酸盐由于 VIS 和近红外区域的 Peierls 间隙而表现出强电子-电子排斥和半导电性 (Rönnberg 等,1989).
新型聚天冬酰亚胺:由 2,7-双(4-马来酰亚胺苯氧基)萘和芳香二胺合成的聚天冬酰亚胺表现出无定形、可溶和耐高温的特性 (Wang & Hwang, 1996).
属性
IUPAC Name |
2,7-dimethoxy-3,6-bis(methylsulfanyl)naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2S2/c1-15-11-5-9-6-12(16-2)14(18-4)8-10(9)7-13(11)17-3/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGJSCXYIULKCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=C(C=C2C=C1SC)SC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60543089 | |
| Record name | 2,7-Dimethoxy-3,6-bis(methylsulfanyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60543089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
105404-97-5 | |
| Record name | 2,7-Dimethoxy-3,6-bis(methylsulfanyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60543089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the crystal structure of (DMbTN)3(ClO4)2 influence its electrical and magnetic properties?
A1: The crystal structure of (DMbTN)3(ClO4)2 is crucial to understanding its properties. The 2,7-Dimethoxy-3,6-bis(methylthio)naphthalene molecules arrange themselves in triads within the crystal lattice []. These triads are the fundamental building blocks that dictate the material's electrical and magnetic behavior. The trimerization leads to a unique situation where the primary spin excitations are thermally activated triplet spin excitations of the Wannier type. This arrangement, coupled with the inherent electronic properties of 2,7-Dimethoxy-3,6-bis(methylthio)naphthalene, contributes to the observed semiconductivity, the relatively large band gap of 0.6 eV, and the strong antiferromagnetic interactions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Ethyl-4-[(4-propylphenyl)ethynyl]benzene](/img/structure/B35134.png)

![2-[[1-(1H-benzimidazol-2-yl)piperidin-4-yl]-methylamino]-1H-pyrimidin-6-one](/img/structure/B35148.png)










